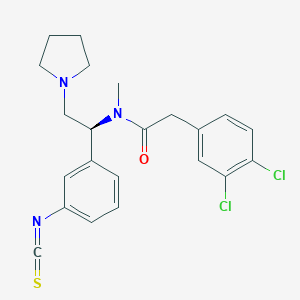

(S)-2-(3,4-dichlorophenyl)-N-(1-(3-isothiocyanatophenyl)-2-(pyrrolidin-1-yl)ethyl)-N-methylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-(3,4-Dichlorophenyl)-N-(1-(3-isothiocyanatophenyl)-2-(pyrrolidin-1-yl)ethyl)-N-methylacetamide is a structurally complex acetamide derivative characterized by a 3,4-dichlorophenyl group, an N-methyl substituent, and a hybrid side chain incorporating 3-isothiocyanatophenyl and pyrrolidinyl moieties.

Activité Biologique

The compound (S)-2-(3,4-dichlorophenyl)-N-(1-(3-isothiocyanatophenyl)-2-(pyrrolidin-1-yl)ethyl)-N-methylacetamide, commonly referred to as DIPPA hydrochloride, is a selective and irreversible antagonist of the kappa-opioid receptor (KOR). The biological activity of this compound has been extensively studied, revealing its potential implications in pharmacology, particularly in relation to pain management and psychiatric disorders.

- Molecular Formula : C22H24Cl2N3OS

- Molecular Weight : 484.87 g/mol

- CAS Number : 155512-52-0

- PubChem ID : 45073425

DIPPA acts primarily as a kappa-opioid receptor antagonist. This receptor is part of the opioid system and plays a significant role in modulating pain, mood, and stress responses. The selectivity of DIPPA for KOR over other opioid receptors (mu and delta) suggests that it can be used to explore the therapeutic potential of KOR antagonism without the side effects associated with non-selective opioid receptor blockade.

In Vivo Studies

Research conducted by Chang et al. (1994) demonstrated that DIPPA produces long-lasting kappa antagonism in animal models. The study highlighted its potential use in treating conditions such as anxiety and depression, where KOR activity is implicated.

Table 1: Summary of Biological Activities

| Study | Model | Findings |

|---|---|---|

| Chang et al. (1994) | Mice | Long-lasting kappa antagonism; potential for anxiety treatment |

| Carr & Lucki (2010) | Rats | Comparison of anxiety-like behavior; significant effects observed |

| Jones et al. (2010) | Human African Trypanosomiasis | Identified as a lead compound for drug development |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl rings and the isothiocyanate group significantly affect the binding affinity and selectivity for KOR. The presence of the 3,4-dichlorophenyl moiety enhances the compound's potency due to increased hydrophobic interactions within the receptor binding site.

Case Study 1: Anxiety Disorders

In a study by Carr and Lucki (2010), DIPPA was administered to Wistar Kyoto and Sprague Dawley rats to assess its effects on anxiety-like behaviors. The results indicated that DIPPA administration led to reduced anxiety behaviors in both strains, suggesting its potential utility in treating anxiety disorders.

Case Study 2: Pain Management

DIPPA's role as a KOR antagonist has been explored in models of chronic pain. Research findings suggest that blocking KOR may alleviate pain without the addictive properties associated with mu-opioid agonists, thereby offering a safer alternative for pain management.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (S)-2-(3,4-dichlorophenyl)-N-(1-(3-isothiocyanatophenyl)-2-(pyrrolidin-1-yl)ethyl)-N-methylacetamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis of structurally complex acetamides often involves multi-step reactions with low yields due to steric hindrance or competing side reactions. For example, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with triethylamine in dichloromethane at 273 K can enhance amide bond formation (as seen in analogous compounds) . Purification via column chromatography or recrystallization from methanol/acetone mixtures may improve purity. Monitoring reaction progress with TLC or HPLC is critical to optimize stoichiometry and reaction time .

Q. How can the stereochemical configuration (S-enantiomer) of the compound be confirmed?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) or circular dichroism (CD) spectroscopy can resolve enantiomers. X-ray crystallography is definitive; for example, crystal structures of related dichlorophenyl acetamides revealed torsional angles (e.g., 61.8° between dichlorophenyl and thiazol rings) that distinguish stereoisomers . Computational methods like density functional theory (DFT) can predict and validate experimental results .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm proton environments (e.g., pyrrolidine methyl groups at δ ~2.5 ppm, isothiocyanate peaks at δ ~120–130 ppm in ¹³C).

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks.

- FTIR : Peaks at ~2100 cm⁻¹ (isothiocyanate -N=C=S stretch) and ~1650 cm⁻¹ (amide C=O).

- Elemental Analysis : Validate C, H, N, S content within 0.4% error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from impurities, solvent effects, or assay variability. Implement orthogonal assays (e.g., enzyme inhibition + cell-based viability) to cross-validate results. For instance, if a study reports inconsistent IC₅₀ values in kinase assays, use surface plasmon resonance (SPR) to measure binding affinity independently. Purity checks via HPLC (>98%) and mass balance studies are essential .

Q. What strategies are effective in studying the compound’s pharmacokinetic (PK) properties, such as blood-brain barrier (BBB) penetration?

- Methodological Answer :

- In Silico Prediction : Tools like SwissADME to estimate logP (>3 suggests BBB permeability) and P-glycoprotein substrate likelihood.

- In Vitro Models : Use MDCK-MDR1 monolayers to assess passive diffusion and efflux ratios.

- In Vivo : Radiolabel the compound (e.g., ¹⁴C) and measure brain-to-plasma ratios in rodent models. Adjust substituents (e.g., pyrrolidine vs. piperidine) to modulate lipophilicity .

Q. How can the compound’s mechanism of action be elucidated when target proteins are unknown?

- Methodological Answer :

- Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe derivative to pull down interacting proteins.

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells.

- Molecular Dynamics (MD) : Simulate docking to potential targets (e.g., GPCRs, kinases) based on structural analogs .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data versus computational docking poses?

- Methodological Answer : Crystallography provides static snapshots, while docking reflects dynamic interactions. Compare torsional angles from XRD (e.g., 61.8° in dichlorophenyl-thiazol systems) with MD simulations to assess flexibility. Energy minimization of docking poses using software like Schrödinger’s Glide can reconcile differences .

Q. Experimental Design Considerations

Q. What in vivo experimental designs are optimal for evaluating toxicity and efficacy?

- Methodological Answer :

- Dose Escalation : Start with 1/10th of the rodent LD₅₀ (estimated from acute toxicity studies) and monitor organ histopathology.

- Pharmacodynamics : Measure target engagement biomarkers (e.g., phosphorylated kinases) at 1, 4, and 24 hours post-dose.

- Control Groups : Include vehicle, positive control (e.g., known kinase inhibitor), and enantiomer (R-configuration) to isolate stereospecific effects .

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Acetamide Derivatives

The compound belongs to the broader class of N-substituted acetamides, which are widely explored for bioactivity. Below is a comparative analysis of key structural analogs:

Key Observations :

- The target compound’s 3,4-dichlorophenyl group is shared with the thiazole-containing analog in , a motif linked to enhanced lipophilicity and receptor binding in bioactive molecules .

Functional Group Analysis and Implications

Dichlorophenyl Group

Present in both the target compound and 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide , this group enhances molecular rigidity and electron-withdrawing effects, which may improve binding to hydrophobic pockets in biological targets.

Isothiocyanate vs. Thiazole

The isothiocyanate (-NCS) group in the target compound is highly reactive, enabling covalent bond formation with nucleophilic residues (e.g., cysteine thiols) in enzymes or receptors. In contrast, the thiazole ring in ’s analog participates in hydrogen bonding and π-π stacking, favoring non-covalent interactions .

Pyrrolidinyl Ethyl vs. Alkyl Chains

The pyrrolidine ring introduces conformational constraints and chiral centers, which can influence stereoselective binding. This contrasts with the flexible alkyl chains in pesticide acetamides (e.g., alachlor’s methoxymethyl group ), which prioritize membrane permeability.

Propriétés

Numéro CAS |

155512-49-5 |

|---|---|

Formule moléculaire |

C22H23Cl2N3OS |

Poids moléculaire |

448.4 g/mol |

Nom IUPAC |

2-(3,4-dichlorophenyl)-N-[(1S)-1-(3-isothiocyanatophenyl)-2-pyrrolidin-1-ylethyl]-N-methylacetamide |

InChI |

InChI=1S/C22H23Cl2N3OS/c1-26(22(28)12-16-7-8-19(23)20(24)11-16)21(14-27-9-2-3-10-27)17-5-4-6-18(13-17)25-15-29/h4-8,11,13,21H,2-3,9-10,12,14H2,1H3/t21-/m1/s1 |

Clé InChI |

BNAKCEFXXMHXDQ-OAQYLSRUSA-N |

SMILES |

CN(C(CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl |

SMILES isomérique |

CN([C@H](CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl |

SMILES canonique |

CN(C(CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl |

Synonymes |

2-(3,4-dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide DIPPA |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.